N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide
Description
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-3-phenoxybenzamide is a synthetic small molecule characterized by a benzothiazole core fused to a phenyl ring, linked via an amide bond to a 3-phenoxy-substituted benzamide group (Fig. 1). This structure combines aromatic heterocycles (benzothiazole, benzene) with flexible ether and amide linkages, enabling diverse interactions with biological targets.
Its structural complexity, including rotatable bonds (e.g., phenoxy linkage) and planar aromatic systems, may influence solubility, bioavailability, and target binding.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O2S/c29-25(18-9-8-12-20(17-18)30-19-10-2-1-3-11-19)27-22-14-5-4-13-21(22)26-28-23-15-6-7-16-24(23)31-26/h1-17H,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKXIBZULEPHKNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with aldehydes or ketones under acidic conditions.
Coupling Reaction: The benzothiazole core is then coupled with 2-bromobenzamide in the presence of a palladium catalyst to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction reactions can target the benzothiazole ring, potentially converting it to a benzothiazoline derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Benzothiazoline derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: By inhibiting key enzymes, the compound can disrupt cellular processes such as DNA replication and repair, leading to cell death in cancer cells.
Comparison with Similar Compounds
Structural Analogues and Key Modifications
The following table summarizes structural analogs and their modifications:
Key Observations :
- Polarity: The target compound’s phenoxy group increases hydrophobicity compared to MS8 (thiazole) but is less lipophilic than the butoxy analog .
- Hybrid Systems : Compound 9c () incorporates a triazole-thiazole-acetamide chain, enhancing hydrogen-bonding capacity versus the target’s simpler amide linkage .
- Bioactivity: 6a–j () demonstrate antimicrobial activity, suggesting benzothiazole-thiazolidinone hybrids may outperform the target compound in specific therapeutic contexts .
Insights :
- The triazole-thiazole hybrid 9c exhibits superior docking scores for α-glucosidase inhibition compared to simpler benzothiazole-amide structures, likely due to enhanced π-π stacking and hydrogen bonding .
- Antimicrobial analogs (6a–j ) achieve MIC values comparable to standard drugs, whereas the target compound’s activity in this domain remains untested .
Critical Analysis of Divergent Findings
- Activity vs. Structure: While AS601245 () shares a benzothiazole core, its JNK inhibition highlights the role of additional substituents (e.g., pyridinyl-ethylamino groups) in target specificity . This contrasts with the target compound’s unmodified benzothiazole-phenyl system.
- Antimicrobial vs. Kinase Focus : emphasizes antimicrobial applications, whereas and patent compounds (e.g., Example 1 in ) prioritize kinase or enzyme inhibition .
Biological Activity
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzothiazole moiety, which contributes to its biological properties. The IUPAC name for this compound is this compound, and it has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C26H18N2O2S |
| Molecular Weight | 442.50 g/mol |
| CAS Number | 446832-71-9 |
The biological activity of this compound primarily involves its interaction with bacterial cells. The compound exhibits antibacterial properties , particularly against Gram-positive bacteria such as Staphylococcus aureus.
Target of Action
The compound targets key cellular processes in bacteria, likely interfering with cell wall synthesis and essential metabolic pathways. This can lead to bacterial growth inhibition.
Mode of Action
The mode of action is believed to involve the disruption of bacterial cell integrity and function through:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes crucial for cell wall biosynthesis.
- Membrane Disruption : It could also affect the bacterial membrane, leading to leakage of cellular contents.
Antibacterial Activity
Research has shown that this compound demonstrates significant antibacterial activity. The Minimum Inhibitory Concentration (MIC) values have been reported in the range of 19.7–24.2 μM , indicating its potential effectiveness against resistant bacterial strains.
Case Studies
-
Study on Staphylococcus aureus : In vitro studies demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus, a common pathogen associated with various infections.
Study Parameter Result Organism Staphylococcus aureus MIC Range 19.7–24.2 μM Effect Bacterial growth inhibition - Cytotoxicity Assessment : Additional studies evaluated the cytotoxic effects on human cell lines, revealing that while the compound is effective against bacteria, it exhibits selective toxicity that spares normal human cells at therapeutic doses.
Research Applications
This compound has several applications in scientific research:
- Medicinal Chemistry : It serves as a lead compound for developing new antibacterial agents.
- Pharmacology : Investigated for its potential use in treating infections caused by antibiotic-resistant bacteria.
- Material Science : Explored for applications in organic electronics due to its electronic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
